3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide
Description
3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide group (-SO₂NH-) attached to a benzene ring. The benzene ring is substituted with an amino (-NH₂) group at position 3, a methyl (-CH₃) group at position 4, and a tetrahydro-2H-pyran-4-yl moiety (a six-membered oxygen-containing heterocycle) at the sulfonamide nitrogen.
Properties
IUPAC Name |
3-amino-4-methyl-N-(oxan-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-2-3-11(8-12(9)13)18(15,16)14-10-4-6-17-7-5-10/h2-3,8,10,14H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGRTAKGVZIALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with tetrahydro-2H-pyran-4-amine under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated benzenesulfonamides.
Scientific Research Applications
Intermediate in Drug Synthesis
3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide serves as a crucial intermediate in the synthesis of Venetoclax, a medication used primarily to treat chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). Venetoclax functions as a selective B-cell lymphoma 2 (BCL-2) inhibitor, promoting apoptosis in cancer cells by inhibiting the anti-apoptotic protein BCL-2. The synthesis pathway typically involves reactions with other chemical precursors, such as 4-fluoro-3-nitrobenzenesulfonamide and tetrahydro-2H-pyran derivatives .
Synthesis of Other Therapeutics
Beyond Venetoclax, this compound is utilized in the development of various inhibitors targeting kinases such as Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), and Janus kinase 2 (JAK2). These kinases are involved in numerous signaling pathways that regulate cell growth and survival, making them critical targets for cancer therapy .
Case Study 1: Venetoclax Development
In a study focusing on the development of Venetoclax, researchers highlighted the significance of intermediates like this compound in achieving high yields and purities necessary for pharmaceutical applications. The reaction conditions were optimized to enhance the efficiency of synthesizing this compound, demonstrating its importance in the overall drug development process .
Case Study 2: Kinase Inhibitors
Another investigation into the synthesis of kinase inhibitors revealed that modifications to the tetrahydropyran moiety can significantly affect biological activity and selectivity. The versatility of this compound allows for structural adaptations that can enhance binding affinity to target proteins, thus improving therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide with structurally related benzenesulfonamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogues and Key Features
Substituent Effects on Activity
Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) group at the para-position of the benzenesulfonamide moiety (e.g., in CAS 1228779-96-1) increases sulfonamide acidity, enhancing metal chelation and HIV integrase inhibitory activity (96.7% inhibition) . In contrast, methoxy (-OCH₃) or methyl (-CH₃) groups at the same position reduce activity (72.9% and 82.0%, respectively) due to weaker electron-withdrawing effects .
Amino and Hydroxyl Groups: Free hydroxyl (-OH) or amino (-NH₂) groups on aromatic rings (e.g., in styrylquinoline derivatives) are critical for HIV integrase inhibition, likely via hydrogen bonding or metal coordination . The target compound’s 3-amino group may confer similar properties, though direct evidence is lacking.
Tetrahydro-2H-pyran-4-yl Substituent: This moiety is recurrent in analogues (e.g., ), suggesting it improves solubility or target binding. In the Mer kinase inhibitor (Compound 26), this group contributes to nanomolar potency .
Physicochemical and Pharmacokinetic Properties
- LogP/Solubility: The tetrahydro-2H-pyran-4-yl group likely enhances solubility compared to purely aromatic substituents, as seen in its use in kinase inhibitors .
Biological Activity
3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide, also known as 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide, is a compound that has garnered attention due to its potential biological activities, particularly in the pharmaceutical sector. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₅S |
| Molecular Weight | 315.35 g/mol |
| CAS Number | 1228779-96-1 |
Anticancer Properties
One of the significant areas of research regarding this compound is its role as an intermediate in the synthesis of Venetoclax, a drug used to treat chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) . The sulfonamide moiety in the compound is known to interact with various biological targets, contributing to its anticancer potential.
Research indicates that compounds with a similar structural framework can inhibit key pathways involved in cancer cell proliferation. For instance, sulfonamides have been shown to inhibit carbonic anhydrase (CA) enzymes, which are implicated in tumor growth and metastasis . The presence of the tetrahydro-pyran ring may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy.
Case Studies
- Study on Venetoclax Synthesis : A study highlighted the synthesis process of Venetoclax using 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide as an intermediate. The study reported successful yields and purity levels exceeding 97% .
- Antiproliferative Activity : In vitro studies demonstrated that derivatives of benzenesulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this compound showed IC₅₀ values lower than those of established chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the amino and sulfonamide groups can significantly impact its biological activity. Key observations include:
- Amino Group : The presence of an amino group at the para position enhances interaction with target proteins.
- Tetrahydropyran Ring : This moiety appears to facilitate better solubility and bioavailability, which are critical for therapeutic efficacy.
Q & A
Q. What are the common synthetic routes for preparing 3-amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide?
- Methodological Answer : A typical synthesis involves reductive amination or substitution reactions. For example, nitro precursors (e.g., 3-nitro-4-methylbenzenesulfonamide derivatives) can be reduced to the corresponding amine using catalytic hydrogenation or sodium cyanoborohydride (NaCNBH₃) in acidic conditions (e.g., acetic acid) . Condensation with tetrahydro-2H-pyran-4-amine or its derivatives under reflux in solvents like 1,2-dichloroethane may follow. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .
Q. How can the purity of this compound be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard . Complementary techniques include nuclear magnetic resonance (¹H/¹³C NMR) for structural confirmation and mass spectrometry (ESI-MS) for molecular weight verification. Melting point analysis (e.g., 188–191°C for the nitro analog) can also indicate purity .
Q. What solvents are suitable for dissolving this sulfonamide?
Q. What storage conditions are recommended to ensure stability?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Stability studies indicate degradation under prolonged exposure to moisture or heat .
Advanced Research Questions
Q. How can structural ambiguities in the tetrahydro-2H-pyran-4-yl moiety be resolved?
- Methodological Answer : X-ray crystallography or 2D NMR (e.g., NOESY, HSQC) can clarify stereochemistry and confirm the pyran ring conformation. Computational modeling (DFT) may predict stable conformers, which can be cross-validated with experimental data .
Q. What strategies optimize the reduction of nitro to amino groups while minimizing side reactions?
- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) in ethanol at 50°C effectively reduces nitro groups without over-reducing sulfonamide functionalities. Alternatively, use NaCNBH₃ in acidic media (pH 4–5) for selective reduction. Monitor reaction progress via TLC or in situ FTIR to detect intermediates .
Q. How do substituents (e.g., methyl, pyran) influence sulfonamide bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies using analogs (e.g., pyridine or pyrimidine derivatives) can elucidate steric and electronic effects. Molecular docking against target proteins (e.g., carbonic anhydrase) quantifies binding affinities. In vitro assays (e.g., antimicrobial activity) validate computational predictions .
Q. What analytical methods quantify trace impurities or degradation products?
Q. How can computational models predict physicochemical properties (e.g., logP, pKa)?
Q. What synthetic challenges arise during scale-up, and how are they addressed?
- Methodological Answer :
Solvent selection (e.g., switching from DCM to toluene for safety), optimizing stoichiometry (1.2:1 amine:sulfonyl chloride), and controlling exotherms via jacketed reactors improve scalability. Continuous flow systems enhance reproducibility for high-throughput synthesis .
Contradictory Data Analysis
Q. How can discrepancies in reported melting points (e.g., nitro analog: 188–191°C vs. unreported values) be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
